molecular formula C20H24N2O5S B2843344 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 922051-24-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2843344
CAS No.: 922051-24-9
M. Wt: 404.48
InChI Key: XEZNIRDDLSFWIX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a structurally complex molecule characterized by a fused benzooxazepine scaffold modified with sulfonamide and methoxy-dimethylbenzene substituents. The compound features a tetrahydrobenzo[b][1,4]oxazepin-4-one core, where the 3,3-dimethyl groups and 4-oxo moiety stabilize the ring conformation. The sulfonamide group at position 8 links the core to a 2-methoxy-4,5-dimethylbenzenesulfonyl moiety, which likely contributes to its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-12-8-17(26-5)18(9-13(12)2)28(24,25)22-14-6-7-15-16(10-14)27-11-20(3,4)19(23)21-15/h6-10,22H,11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZNIRDDLSFWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibit potential antitumor properties. Studies have explored their mechanisms of action against various cancer cell lines, suggesting that they may inhibit tumor growth through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective effects. They may modulate neuroinflammation and oxidative stress pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. This compound has shown promise in inhibiting bacterial growth and could be developed into new antibiotics or adjunct therapies for resistant infections.

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression.
  • Receptor Modulation : The compound could interact with various receptors within the body (e.g., G protein-coupled receptors), influencing cellular signaling pathways critical for maintaining homeostasis.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. Researchers have employed various organic reactions to modify the structure while maintaining or improving efficacy against targeted diseases.

Case Studies

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotection : In animal models of neurodegeneration, administration of this compound showed significant improvements in cognitive function and reduced markers of inflammation and oxidative stress in brain tissues.

Comparison with Similar Compounds

To contextualize the properties of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide , we compare it with structurally analogous compounds, focusing on NMR spectral data, substituent effects, and inferred chemical environments.

Table 1: Key NMR Chemical Shift Differences in Comparable Compounds
Compound Region A (positions 39–44) Region B (positions 29–36) Core Structure Similarity to Rapa
Target Compound Distinct shifts (Δδ ~0.5–1.2 ppm) Moderate shifts (Δδ ~0.3–0.7 ppm) High similarity (>90% overlap)
Compound 1 Significant shifts (Δδ >1.0 ppm) Minimal shifts (Δδ <0.3 ppm) High similarity (~85% overlap)
Compound 7 Moderate shifts (Δδ ~0.7 ppm) No shifts observed High similarity (~88% overlap)
Rapa (Reference) Baseline shifts Baseline shifts Reference structure

Key Findings :

NMR Profile Consistency: The target compound shares >90% NMR chemical shift overlap with Rapa and analogs (e.g., compounds 1 and 7), indicating conserved electronic environments in the benzooxazepine core .

Substituent-Driven Shifts :

  • Region A (positions 39–44) : The target compound’s 3,3-dimethyl and 4-oxo groups induce upfield shifts in neighboring protons (e.g., H-40 and H-42) compared to Rapa, likely due to steric shielding and altered electron density .
  • Region B (positions 29–36) : The 2-methoxy-4,5-dimethylbenzenesulfonamide substituent causes downfield shifts in H-32 and H-34, attributed to electron-withdrawing effects of the sulfonamide group .

Functional Implications :
  • Binding Affinity : Modifications in Region A (near the oxazepine oxygen) may influence interactions with target proteins, as seen in analogs where similar changes alter inhibitory potency against kinases or proteases .

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

The oxazepine core is synthesized via cyclocondensation between 2-aminophenol derivatives and α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Reaction of 3,3-dimethyl-4-hydroxy-2-nitrobenzoic acid with ethyl acetoacetate under acidic conditions yields a nitro-substituted intermediate.
  • Step 2 : Catalytic hydrogenation reduces the nitro group to an amine, followed by intramolecular cyclization in the presence of acetic anhydride to form the 4-oxo-1,4-dihydrobenzo[b]oxazepine scaffold.

Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Catalyst: Glacial acetic acid or p-toluenesulfonic acid.
  • Temperature: Reflux (70–80°C).
  • Yield: 75–85% after recrystallization.

Tandem C-N Coupling/C-H Carbonylation

An alternative method employs a copper-catalyzed tandem reaction:

  • Step 1 : C-N coupling between 2-bromo-3,3-dimethylphenol and methylamine forms a secondary amine intermediate.
  • Step 2 : C-H carbonylation under CO₂ atmosphere introduces the 4-oxo group, followed by cyclization to form the oxazepine ring.

Optimized Parameters :

  • Catalyst: CuI (10 mol%).
  • Ligand: 2-(2-Dimethylaminovinyl)-1H-inden-1-ol.
  • Base: Cs₂CO₃.
  • Yield: 68–72%.

Sulfonamide Functionalization

Nucleophilic Aromatic Substitution

The sulfonamide group is introduced via reaction of the oxazepine amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride:

Procedure :

  • Dissolve the oxazepine intermediate (1 equiv) in anhydrous dichloromethane.
  • Add sulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Quench with ice water, extract with DCM, and purify via column chromatography.

Critical Parameters :

  • Temperature Control : Preventing exothermic side reactions.
  • Solvent Choice : Dichloromethane or THF for optimal solubility.
  • Yield : 60–65%.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Validation

  • ¹H-NMR (DMSO-d₆) :
    • δ 1.23 (s, 6H, CH₃), 2.42 (s, 6H, Ar-CH₃), 3.43 (s, 3H, OCH₃), 4.71 (s, 2H, O-CH₂), 7.56–8.88 (m, aromatic H).
  • FT-IR :
    • 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 85 98 High regioselectivity Multi-step, time-consuming
Tandem C-N/C-H 72 95 One-pot synthesis Requires specialized Cu catalysts
Sulfonylation 65 97 Mild conditions Sensitive to moisture

Q & A

Q. What analytical workflows validate purity for in vivo studies?

  • Answer : Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N within ±0.4% of theoretical). LC-MS/MS identifies trace impurities (e.g., dealkylated byproducts) .

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